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Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

Cat. No.: B2971491

An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

Abstract

(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant
interest in the pharmaceutical and fine chemical industries. Its utility as a building block in
asymmetric synthesis demands a thorough understanding of its physical and spectroscopic
properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the
alpha (a) position to the carboxyl group imparts unique characteristics that dictate its behavior,
reactivity, and analytical profile. This guide provides a comprehensive examination of these
properties, offering both established data and field-proven methodologies for their verification. It
is intended for researchers, chemists, and quality control professionals engaged in the
development and handling of chiral intermediates.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is
a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the
material. Key identifiers and fundamental physical properties are summarized below.
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Property Value Source(s)
CAS Number 54053-45-1 [1]
Molecular Formula C4H7CIO2 [1]
Molecular Weight 122.55 g/mol [1]
Appearance C.:olc')rless to Light yellow clear 1]
liquid

Boiling Point 98 °C (at 14 mmHg) [1][2]
Density / Specific Gravity ~1.19 g/mL at 20 °C [1112]
Refractive Index (n2°/D) ~1.44 [1]

Solubilit Limited in water; Soluble in
olubility
alcohols and ethyl acetate.

Chiroptical Properties: Specific Rotation

As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is
its interaction with plane-polarized light, known as optical activity. The specific rotation is a
standardized measure of this activity.

Parameter Value Conditions Source(s)

Neat (undiluted liquid),
N . measured at 20°C
Specific Rotation ([a]) +17° ) ) [1112]
using the sodium D-

line (589 nm)

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature
(R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity
and purity of the material.

Causality Behind Optical Activity
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Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2),
bonded to four different groups (—H, —Cl, -CH2CH3s, and —-COOH), creates a non-
superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through
a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric
electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The
(S)-enantiomer would rotate the light by the exact same magnitude but in the opposite
(counter-clockwise) direction.

Experimental Protocol: Determination of Specific
Rotation via Polarimetry

The determination of specific rotation is a self-validating system; deviation from the expected
value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

Methodology:

¢ Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank
solvent to establish a zero point.

o Sample Preparation: As the reference value is for a neat sample, no solvent is required.
Ensure the liquid is free of bubbles and suspended particles.

e Measurement:
o Filla 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.
o Ensure the sample is thermostatted to 20°C.
o Place the cell in the polarimeter.

o Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of
rotation (a).

o Perform multiple readings (e.g., 3-5) and calculate the average.

o Calculation: For a neat liquid, the specific rotation [a] is calculated using the formula: [a] = a/
(I x d) where:
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o o = observed rotation in degrees

o | = path length in decimeters (dm)

o d =density in g/mL

Preparation & Calibration

Calibrate Polarimeter
(Set Zero Point)

Prepare Neat Sample
(Thermostat to 20°C)

oad Sample

Measurement

Fill 1.0 dm Cell

:

Measure Observed Rotation (o)
(Sodium D-Line, 589 nm)

Calculation & Verification

Calculate Specific Rotation
[a=a/(Ixd)

Compare to Specification
(+17° + tolerance)
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Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

Acidity and the Influence of a-Substitution

The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation
constant (pKa). The presence of the highly electronegative chlorine atom on the a-carbon has
a profound impact.

e Predicted pKa: ~2.95

Expertise & Causality: The Inductive Effect

The pKa of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted
pKa of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect.[3]

o Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from
the rest of the molecule through the sigma (o) bonds.[4]

 Stabilization of the Conjugate Base: When the carboxylic acid donates its proton (H*), it
forms a negatively charged carboxylate anion (—COO~™). The electron-withdrawing chlorine
atom helps to delocalize and stabilize this negative charge.[5]

 Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction
is shifted towards dissociation, making the parent acid stronger (i.e., having a lower pKa).[6]
This effect is most potent when the substituent is on the a-carbon and diminishes rapidly with
distance.[3]

Caption: The inductive effect of the a-chlorine atom stabilizes the carboxylate anion.

Spectroscopic Profile

Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While
experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate
profile can be predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
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Predicted *H NMR Spectrum (in CDCls, 300 MHz)

Predicted ]
. . . Predicted .
Assignment Structure Chemical Shift o Integration
Multiplicity
(3, ppm)
CHs-CH2-CHCI- )
H-a 1.1 Triplet (t) 3H
COOH
CHs-CH2-CHCI- )
H-b 2.1 Multiplet (m) 2H
COOH
CHs-CH2-CHCI- )
H-c 4.3 Triplet (t) 1H
COOH
CHs-CH2-CHCI- Broad Singlet (br
H-d 10-12 1H
COOH s)

H NMR Interpretation:

e COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad
singlet.[7] Its signal will disappear upon shaking the sample with a drop of D20, a key
confirmatory test.

e a-Proton (H-c): This proton is attached to the same carbon as two powerful electron-
withdrawing groups (—Cl and —COQOH), causing it to be significantly deshielded and shifted
downfield to ~4.3 ppm. It is split into a triplet by the two adjacent H-b protons.

e [B-Protons (H-b): These methylene protons are adjacent to both the chiral center and the
terminal methyl group, resulting in a complex splitting pattern (multiplet).

e y-Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing
groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b
protons.

Predicted 13C NMR Spectrum (in CDClIs, 75 MHZz)
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Predicted Chemical Shift

Assignment Structure

(5, ppm)
C-1 CH3-CH2-CHCI-COOH ~174
C-2 CHs-CH2-CHCI-COOH ~58
C-3 CH3s-CH2-CHCI-COOH ~28
C-14 CH3s-CH2-CHCI-COOH ~11

13C NMR Interpretation:

e C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic
region for carboxylic acids (~170-185 ppm).[8]

e C-2 (a-Carbon): This carbon is directly attached to the electronegative chlorine, causing a
significant downfield shift compared to a standard alkane carbon.

e C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.
Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of
deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. CDClI;s is a suitable choice for
its good solubilizing power and minimal interference in the *H spectrum.

e Acquisition: Acquire *H and 3C spectra on a standard NMR spectrometer (e.g., 300 MHz or
higher).

« Confirmation (D20 Exchange): After initial spectra are acquired, add 1-2 drops of deuterium
oxide (D20) to the NMR tube, shake vigorously, and re-acquire the *H spectrum. The
disappearance of the signal between 10-12 ppm confirms its assignment as the acidic
proton.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The
IR spectrum of the (R)- and (S)-enantiomers will be identical.
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Predicted IR Absorptions (Neat Liquid, NaCl Plates)

Wavenumber . . . .

(cm-1) Vibration Type Intensity Functional Group
2500-3300 O-H Stretch Strong, Very Broad Carboxylic Acid
2850-2990 C—H Stretch Medium-Strong Alkyl (CHs, CH2)
~1715 C=0 Stretch Very Strong, Sharp Carboxylic Acid
~1460 & ~1380 C-H Bend Medium Alkyl (CHs, CHz2)
1210-1320 C-0 Stretch Strong Carboxylic Acid
600-800 C—CI Stretch Medium-Strong Alkyl Halide

IR Interpretation:

o The most prominent feature is the extremely broad O—H stretch, a hallmark of a hydrogen-
bonded carboxylic acid.[9]

e The intense, sharp carbonyl (C=0) peak around 1715 cm~* is unmistakable and confirms the
carboxylic acid functionality.

o The C—Cl stretch appears in the fingerprint region and, while present, can be difficult to
assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,
which aids in structural confirmation.

Predicted Fragmentation Pattern (Electron lonization, EI)

e Molecular lon (M*): A peak at m/z 122 (for 3°Cl) and a smaller peak at m/z 124 (for 3’Cl) in an
approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.

e Key Fragments:
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o m/z 93: Loss of the ethyl group (*CH2CHs, 29 Da) to form [M-29]*.

o m/z 77: Loss of the carboxyl group (*COOH, 45 Da) to form [M-45]*. This fragment,
[CH3CH2CHCI]*, would also show a companion peak at m/z 79 due to the 3’Cl isotope.

o m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic
acids with a y-hydrogen, leading to a fragment of m/z 60. This is often the base peak.

-«COOH - *C2Hs earrangement - «Cl
[C2Ha4CI]* [C2H2CIOz]* [C2H4O2]* [C3H4O2]*
m/z 63/65 m/z 93/95 m/z 60 m/z 87
(Loss of -COOH) (Loss of -CzHs) (McLafferty) (Loss of -Cl)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

Safe Handling and Storage

Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

o Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects.
May be corrosive to metals.[1]

e Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab
coat.

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant
container. Keep away from bases and oxidizing agents. Recommended storage temperature
is below 15°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b2971491?utm_src=pdf-custom-synthesis
https://www.tcichemicals.com/IE/en/p/C2109
https://www.sahinlerkimya.com.tr/urun/r-2-chlorobutyric-acid-gt-98-0-t
https://chem.libretexts.org/Courses/Smith_College/Organic_Chemistry_(LibreTexts)/02%3A_Polar_Covalent_Bonds_Acids_and_Bases/2.10%3A_Organic_Acids_and_Organic_Bases
https://www.sparkl.me/learn/as-a-level/chemistry-9701/acidity-of-chlorine-substituted-carboxylic-acids/revision-notes/4554
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/17%3A_Carboxylic_Acids_and_the_Acidity_of_the_OH_Bond/17.01%3A_Inductive_Effects_in_Aliphatic_Carboxylic_Acids
https://www.youtube.com/watch?v=2NuDYh1nju4
https://www.reddit.com/r/chemhelp/comments/g2eon1/1h_nmr_spectrum/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table-1.pdf
https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid
https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid
https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid
https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2971491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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